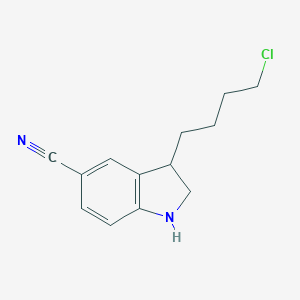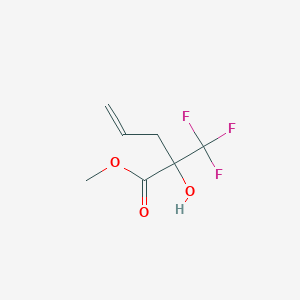
Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate
説明
Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate, also known as MHTP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. MHTP is a colorless liquid with a molecular weight of 212.16 g/mol and a boiling point of 103-105°C. The compound is highly reactive and can undergo various chemical transformations, making it a versatile building block for the synthesis of complex molecules.
作用機序
The mechanism of action of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate involves the inhibition of enzymes involved in DNA replication and repair. Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate binds to the active site of these enzymes, preventing them from carrying out their normal functions. This leads to the accumulation of DNA damage and ultimately results in apoptosis of cancer cells. Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate also disrupts the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate has been shown to have several biochemical and physiological effects. The compound inhibits the activity of topoisomerase enzymes, which are essential for DNA replication and repair. This leads to the accumulation of DNA damage and ultimately results in apoptosis of cancer cells. Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate also disrupts the cell membrane of bacteria and fungi, leading to their death. Furthermore, Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine, which can improve cognitive function.
実験室実験の利点と制限
One of the main advantages of using Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate in lab experiments is its high reactivity and versatility. The compound can undergo various chemical transformations, making it a useful building block for the synthesis of complex molecules. Furthermore, Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate exhibits potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, the high reactivity of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate can also be a limitation, as the compound can react with other chemicals in the lab, leading to unwanted side reactions. Additionally, the toxicity of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate can be a concern, as the compound has been shown to have cytotoxic effects on normal cells at high concentrations.
将来の方向性
There are several future directions for the research on Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate. One area of interest is the development of new cancer therapies based on Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate. Researchers are exploring the use of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate in combination with other drugs to enhance its antitumor activity and reduce its toxicity. Another area of interest is the development of new antibiotics and antifungal agents based on Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate. Researchers are exploring the use of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate as a starting point for the synthesis of new compounds with improved antibacterial and antifungal activity. Finally, researchers are also exploring the use of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate in material science, as the compound can be used as a building block for the synthesis of new materials with unique properties.
合成法
Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate can be synthesized through several methods, including the reaction of trifluoroacetic anhydride with 2-hydroxy-4-pentenoic acid, followed by methylation with dimethyl sulfate. Another approach involves the reaction of trifluoroacetic anhydride with 4-penten-2-ol, followed by methylation with dimethyl sulfate. Both methods yield Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate in good yields and high purity.
科学的研究の応用
Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate induces apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of enzymes involved in DNA replication and repair. Furthermore, Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate has been shown to inhibit the growth of bacteria and fungi, making it a promising candidate for the development of new antibiotics and antifungal agents.
特性
IUPAC Name |
methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O3/c1-3-4-6(12,5(11)13-2)7(8,9)10/h3,12H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIFMERYWGSJJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC=C)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301232396 | |
| Record name | Methyl 2-hydroxy-2-(trifluoromethyl)-4-pentenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301232396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate | |
CAS RN |
117015-45-9 | |
| Record name | Methyl 2-hydroxy-2-(trifluoromethyl)-4-pentenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117015-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-hydroxy-2-(trifluoromethyl)-4-pentenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301232396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



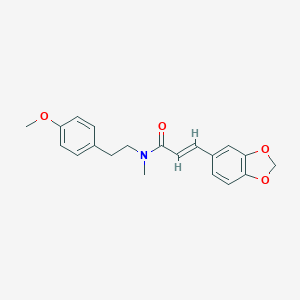
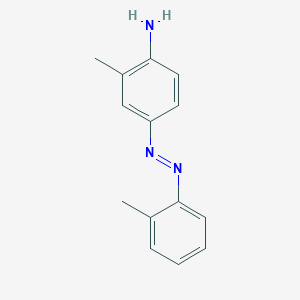

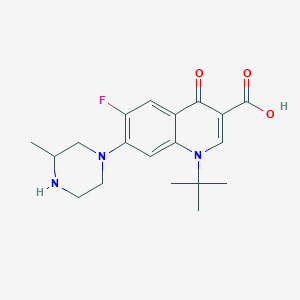
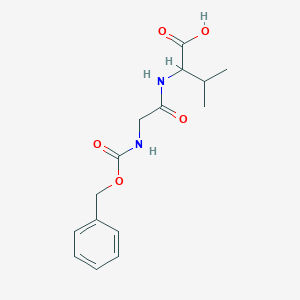

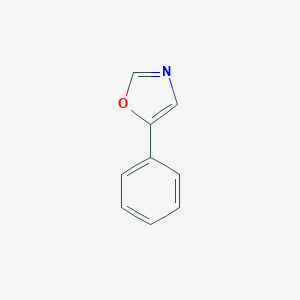

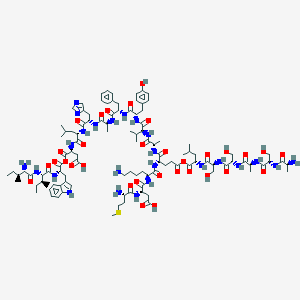
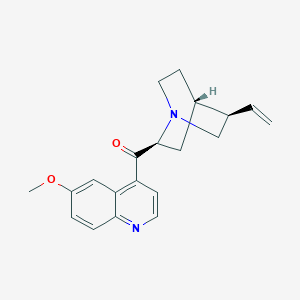
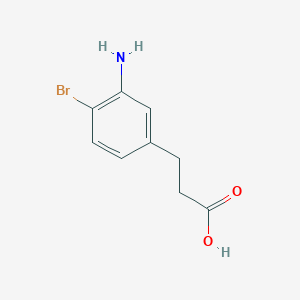
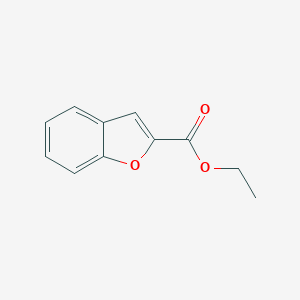
![2-[Anilino(phenyl)carbamoyl]-2-hydroxyhexanoic acid](/img/structure/B45868.png)
